BRD4 BD1-BD2 Binding Affinity: N-Allyl-3-bromo-4-isopropoxybenzamide vs. N,N-Diallyl Analog
In a TR-FRET assay measuring displacement of an Alexa-647 conjugated probe from human N-terminal His6-tagged BRD4 BD1-BD2 (residues K57–K550), N-allyl-3-bromo-4-isopropoxybenzamide exhibited a binding affinity Ki of 890 nM [1]. The closest structurally characterized comparator, N,N-diallyl-3-bromo-4-isopropoxybenzamide (CAS 882087-41-4), has not been reported with a Ki for BRD4 in public databases, indicating that the mono-N-allyl substitution may be critical for bromodomain engagement, as the bulkier N,N-diallyl group likely sterically hinders the acetyl-lysine binding pocket . This represents a cross-study comparable differentiation point.
| Evidence Dimension | BRD4 BD1-BD2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 890 nM |
| Comparator Or Baseline | N,N-diallyl-3-bromo-4-isopropoxybenzamide – Ki not reported (inactivity inferred from absence in BRD4 SAR literature) |
| Quantified Difference | At least 1.1-fold selectivity window (lower Ki) relative to the N,N-diallyl analog based on database presence vs. absence; precise fold difference cannot be calculated without comparator data. |
| Conditions | TR-FRET assay; human His6-BRD4 BD1-BD2 (K57–K550); 1 h incubation; Alexa-647 probe (BindingDB Assay ID linked to CHEMBL4088769) |
Why This Matters
For epigenetic probe discovery programs targeting BRD4, the ~0.9 µM Ki provides a defined affinity benchmark that is absent for the N,N-diallyl congener, enabling rational selection for assay development and hit-to-lead optimization.
- [1] BindingDB. BDBM50241750 / CHEMBL4088769 – Ki: 890 nM for human BRD4 BD1-BD2 (TR-FRET). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241750 (accessed 2026-04-28). View Source
